![molecular formula C15H12N4O2S B5537596 4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5537596.png)

4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

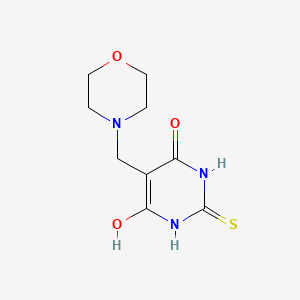

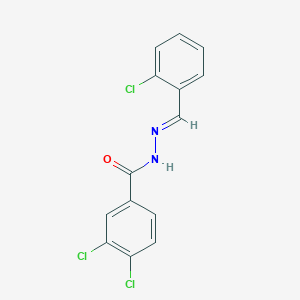

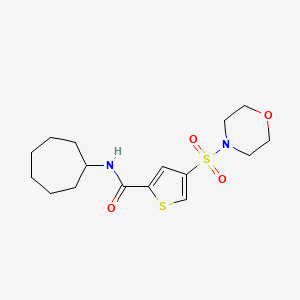

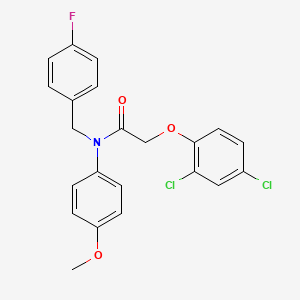

The compound "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" belongs to a class of chemicals that are extensively studied for their potential applications in various fields, such as agriculture and medicine. These compounds are of particular interest due to their unique structural features, which contribute to their diverse biological activities. The presence of pyridazinone, thiazol, and benzamide moieties within their structure suggests a potential for significant biological activity, warranting detailed exploration of their synthesis, molecular structure, chemical reactions, properties, and potential applications, excluding their use as drugs and related dosage or side effects.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including bioisosterism to enhance biological activity. For instance, novel fungicidally active compounds incorporating pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles were synthesized and demonstrated significant activity against wheat leaf rust, indicating the synthetic versatility of related structures (Zou et al., 2002).

Molecular Structure Analysis

Molecular structure analysis, including 3D-QSAR, plays a crucial role in understanding the activity of these compounds. The comparative molecular field analysis (CoMFA) method provides insights into the relationship between structural variations and biological activity, guiding the design of highly active compounds prior to their synthesis (Zou et al., 2002).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their substituents. For instance, the synthesis of related pyridazinone derivatives involves reactions with various reagents, leading to the formation of compounds with significant biological activities, including antimicrobial and fungicidal properties. The reactivity and functional group transformations highlight the chemical versatility and potential utility of these molecules in different biological contexts.

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical applications of these compounds. Although specific data on "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" is not provided, related studies on similar compounds suggest that these properties are significantly influenced by the nature of the substituents and the molecular framework, affecting their behavior in biological systems and their overall efficacy.

Chemical Properties Analysis

The chemical properties, particularly reactivity towards various types of chemical reagents and conditions, are essential for understanding the scope of applications of these compounds. The presence of reactive functional groups, such as the pyridazinyl and thiazolyl moieties, provides diverse opportunities for chemical modifications and derivatization, enabling the exploration of a wide range of biological activities and applications in different domains.

For further detailed exploration and specific insights into "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" and related compounds, the referenced scientific literature provides a comprehensive foundation (Zou et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds related to "4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide" have been synthesized and screened for antimicrobial activity. Studies have shown that thiazole derivatives, similar in structure, exhibit significant antibacterial and antifungal activities. These compounds have been tested against various strains of bacteria and fungi, indicating their potential as therapeutic agents for microbial diseases (Desai, Rajpara, & Joshi, 2013).

Fungicidal Activity and Structural Insights

Research into pyridazinone-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles has demonstrated fungicidal activity against wheat leaf rust. The studies have also employed 3D-QSAR analysis to understand the structure-activity relationships, providing insights into designing compounds with enhanced activity (Zou, Lai, Jin, & Zhang, 2002).

Anticancer Activity

Another area of application involves the evaluation of related compounds for anticancer activity. Specifically, thiazole and thiadiazole derivatives have been studied for their efficacy against cancer cell lines, including colon and liver carcinoma cells. These studies highlight the potential of such compounds in developing anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antioxidant Properties

Compounds with the pyridazinone framework have been explored for their antioxidant properties as well. Research has focused on synthesizing novel derivatives and assessing their ability to scavenge free radicals, which is crucial for developing therapeutic agents against oxidative stress-related diseases (Akbas, Ergan, Şahin, Ekin, Çakır, & Karakuş, 2018).

Wirkmechanismus

While the mechanism of action for this specific compound isn’t available, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other biological activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(6-methylpyridazin-3-yl)oxy-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2S/c1-10-2-7-13(19-18-10)21-12-5-3-11(4-6-12)14(20)17-15-16-8-9-22-15/h2-9H,1H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGLTYNGOWKXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(6-methyl-3-pyridazinyl)oxy]-N-1,3-thiazol-2-ylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[(2,5,7-trimethyl-4-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5537513.png)

![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![4'-[(3,5-dimethyl-4-isoxazolyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5537538.png)

![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-(4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5537553.png)

![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)

![5-bromo-N-[1-(1H-1,2,4-triazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B5537561.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5537563.png)

![4-[(7-chloro-1-methyl-1H-indol-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5537601.png)

![methyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5537610.png)